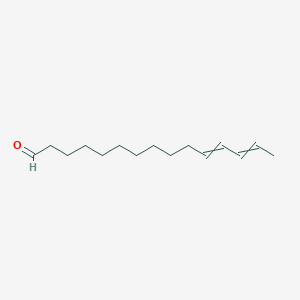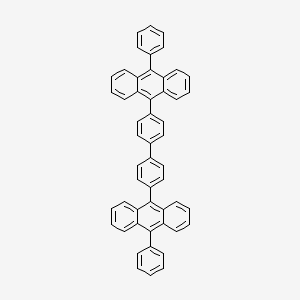
4,4'-Bis(10-phenylanthracen-9-yl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic light-emitting diodes (OLEDs) due to its electroluminescent properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl typically involves the Suzuki cross-coupling reaction. This method is widely used in organic chemistry to form carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are generally applied to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrocarbons.
科学的研究の応用
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs due to its electroluminescent properties.
作用機序
The mechanism by which 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl exerts its effects is primarily through its interaction with lightThe molecular targets and pathways involved in this process include the excitation of electrons and the subsequent release of photons .
類似化合物との比較
Similar Compounds
- 1,3-Bis(10-phenylanthracen-9-yl)benzene
- 2,6-Bis(10-phenylanthracen-9-yl)pyridine
Uniqueness
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl is unique due to its specific structural configuration, which enhances its electroluminescent properties compared to similar compounds. This makes it particularly valuable in the development of high-efficiency OLEDs .
特性
分子式 |
C52H34 |
|---|---|
分子量 |
658.8 g/mol |
IUPAC名 |
9-phenyl-10-[4-[4-(10-phenylanthracen-9-yl)phenyl]phenyl]anthracene |
InChI |
InChI=1S/C52H34/c1-3-15-37(16-4-1)49-41-19-7-11-23-45(41)51(46-24-12-8-20-42(46)49)39-31-27-35(28-32-39)36-29-33-40(34-30-36)52-47-25-13-9-21-43(47)50(38-17-5-2-6-18-38)44-22-10-14-26-48(44)52/h1-34H |
InChIキー |
WSWADEXLJBQCKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
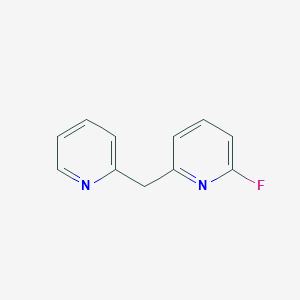
![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)

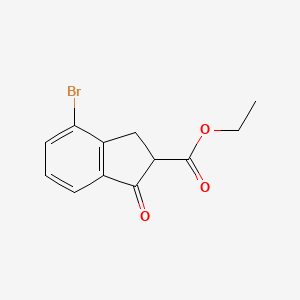
![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)
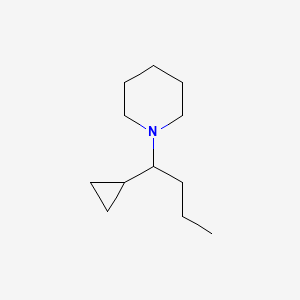
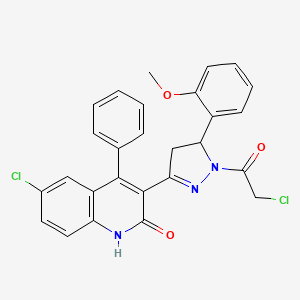
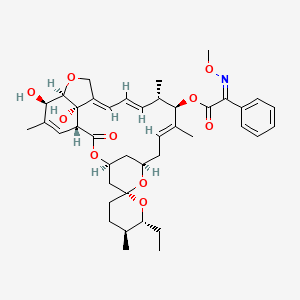

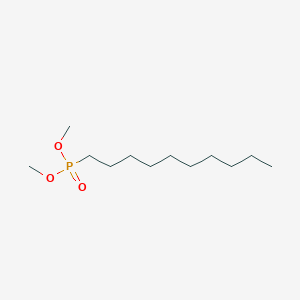
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)
